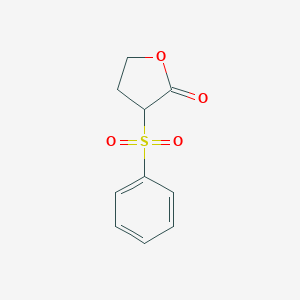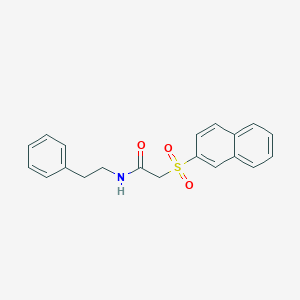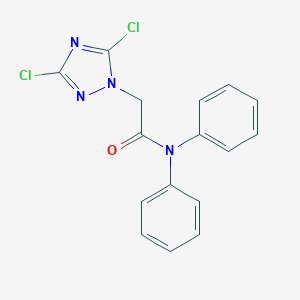
3-(Benzenesulfonyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfonyl)oxolan-2-one, also known as sulfobutylether-β-cyclodextrin (SBE-β-CD), is a cyclic oligosaccharide that has been widely used in the pharmaceutical industry as a solubilizing and stabilizing agent for poorly soluble drugs. SBE-β-CD has a hydrophobic cavity that can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
Mecanismo De Acción
The mechanism of action of SBE-β-CD is based on its ability to form inclusion complexes with hydrophobic drugs. The hydrophobic drug molecules are encapsulated in the hydrophobic cavity of SBE-β-CD, which increases their solubility in aqueous solutions. The inclusion complexes can also protect the drug molecules from degradation and improve their stability.
Biochemical and Physiological Effects:
SBE-β-CD has been shown to be biocompatible and non-toxic at therapeutic doses. It is rapidly eliminated from the body through renal excretion and does not accumulate in tissues. SBE-β-CD can also interact with biological membranes and modulate their properties, which can affect the absorption, distribution, and metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SBE-β-CD has several advantages for lab experiments, including its ability to improve the solubility and stability of drugs, its biocompatibility and non-toxicity, and its ease of use. However, SBE-β-CD also has some limitations, such as its high cost, its potential for drug interactions, and its variability in quality and purity.
Direcciones Futuras
There are several future directions for the research and development of SBE-β-CD. One direction is to optimize the synthesis method to improve the yield and purity of SBE-β-CD. Another direction is to investigate the potential of SBE-β-CD for the delivery of new classes of drugs, such as peptides and proteins. Additionally, the interaction of SBE-β-CD with biological membranes and its effect on drug transport and metabolism could be further studied. Finally, the safety and efficacy of SBE-β-CD could be evaluated in clinical trials for various diseases.
In conclusion, SBE-β-CD is a promising solubilizing and stabilizing agent for poorly soluble drugs. Its ability to form inclusion complexes with hydrophobic drugs has been extensively studied and demonstrated to improve their solubility, stability, and bioavailability. The future directions for the research and development of SBE-β-CD include optimizing its synthesis method, investigating its potential for new classes of drugs, studying its interaction with biological membranes, and evaluating its safety and efficacy in clinical trials.
Métodos De Síntesis
SBE-β-CD can be synthesized by reacting β-cyclodextrin with chloroalkanesulfonyl chloride in the presence of a base. The reaction results in the substitution of one hydroxyl group of β-cyclodextrin with a sulfonyl group, which forms the hydrophobic cavity of SBE-β-CD.
Aplicaciones Científicas De Investigación
SBE-β-CD has been extensively studied for its application in drug delivery. It has been shown to improve the solubility, stability, and bioavailability of various drugs, including anticancer agents, antifungal agents, and antiviral agents. SBE-β-CD can also enhance the permeability of drugs across biological membranes, which can improve their efficacy.
Propiedades
Nombre del producto |
3-(Benzenesulfonyl)oxolan-2-one |
|---|---|
Fórmula molecular |
C10H10O4S |
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)oxolan-2-one |
InChI |
InChI=1S/C10H10O4S/c11-10-9(6-7-14-10)15(12,13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
NMOJFSCWVALDCM-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1S(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
C1COC(=O)C1S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277150.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)


![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)


![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)

![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)